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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent modification of

Methionine Aminopeptidase 2 (MetAP2) by the natural product fumagillol and its analogs. This

interaction is of significant interest in drug development due to its potent anti-angiogenic

properties. This document details the molecular mechanism of this covalent inhibition, presents

quantitative data on inhibitor potency, outlines detailed experimental protocols for studying this

interaction, and provides visual representations of the key pathways and workflows involved.

Introduction to MetAP2 and Fumagillol
Methionine Aminopeptidases (MetAPs) are essential metalloenzymes responsible for cleaving

the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation.

[1] Eukaryotes possess two isoforms, MetAP1 and MetAP2. MetAP2 has garnered significant

attention as a therapeutic target, particularly in oncology, due to its role in angiogenesis, the

formation of new blood vessels essential for tumor growth and metastasis.[2]

Fumagillin, a natural product isolated from the fungus Aspergillus fumigatus, and its synthetic

analog TNP-470, are potent inhibitors of angiogenesis.[3] These compounds were found to

exert their anti-angiogenic effects by specifically targeting and inhibiting MetAP2.[3] The

inhibition is irreversible and occurs through a covalent modification of the enzyme's active site,

leading to the inactivation of its enzymatic function.[3][4] Understanding the precise mechanism

of this covalent modification is critical for the rational design of novel MetAP2 inhibitors with

improved therapeutic profiles.
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The Molecular Mechanism of Covalent Modification
The inhibitory activity of fumagillol and its analogs is dependent on a reactive spiroepoxide

moiety.[4] This epoxide is the key to the covalent modification of MetAP2.

Identification of the Covalent Binding Site
Through a combination of biochemical studies, mass spectrometry, and X-ray crystallography,

the specific amino acid residue in MetAP2 that is covalently modified by fumagillol has been

identified as Histidine-231 (His231).[4][5][6] Site-directed mutagenesis studies, where His231

was replaced with a non-nucleophilic amino acid like asparagine, completely abolished the

covalent binding of fumagillin to MetAP2, confirming its essential role in the interaction.[6][7]

The Chemical Reaction
The covalent modification occurs via a nucleophilic attack by the imidazole side chain of

His231 on one of the electrophilic carbon atoms of the epoxide ring in fumagillol. This results

in the opening of the epoxide ring and the formation of a stable covalent bond between the

inhibitor and the enzyme.[5] The ring epoxide is crucial for this covalent modification, while the

side-chain epoxide present in fumagillin is dispensable for the inhibitory activity.[4]

Quantitative Analysis of MetAP2 Inhibition
The potency of fumagillol and its analogs against MetAP2 has been quantified using various

biochemical assays. The half-maximal inhibitory concentration (IC50) is a common metric used

to assess the efficacy of these inhibitors. The following table summarizes the IC50 values for

several key fumagillol analogs against MetAP2 activity and endothelial cell proliferation.
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Compound
MetAP2 Activity
IC50 (nM)

Endothelial Cell
Proliferation IC50
(nM)

Reference

Fumagillin - -

TNP-470 1.3 0.3 [8]

Biotin-Fumagillin (B-F) 11.5 29 [8]

B-F1 (lacks ring

epoxide)
>10,000 >10,000 [7]

B-F2 (lacks side chain

epoxide)
12 35 [7]

B-F12 (lacks both

epoxides)
>10,000 >10,000 [7]

Signaling Pathways and Experimental Workflows
MetAP2 Signaling in Angiogenesis
Inhibition of MetAP2 by fumagillol disrupts downstream signaling pathways crucial for

angiogenesis. While the complete picture is still under investigation, a simplified representation

of the affected pathways is illustrated below. MetAP2 is known to interact with the α-subunit of

eukaryotic initiation factor 2 (eIF2α), protecting it from phosphorylation and thereby promoting

protein synthesis.[2] Inhibition of MetAP2 can lead to cell cycle arrest in the G1 phase.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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